molecular formula C24H21FN4O3 B3004904 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941266-83-7

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B3004904
CAS No.: 941266-83-7
M. Wt: 432.455
InChI Key: MTMXXIJDHNAUHI-MDZDMXLPSA-N
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Description

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a piperazine ring, a fluorobenzoyl group, and an oxazole ring, making it a versatile molecule for scientific research.

Preparation Methods

The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. The preparation methods include:

  • Synthetic Routes:
    • The synthesis begins with the preparation of the piperazine derivative by reacting piperazine with 2-fluorobenzoyl chloride under basic conditions.
    • The intermediate product is then reacted with 2-(3-methoxyphenyl)ethenyl bromide to introduce the styryl group.
    • Finally, the oxazole ring is formed through a cyclization reaction involving the nitrile group.
  • Reaction Conditions:
    • The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
    • Catalysts like triethylamine or potassium carbonate are used to facilitate the reactions.
    • The reactions are performed under controlled temperatures, usually ranging from room temperature to reflux conditions.
  • Industrial Production Methods:
    • Industrial production of this compound would involve scaling up the laboratory synthesis procedures.
    • Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

  • Oxidation:
    • The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:
    • Reduction reactions can target the nitrile group, converting it to an amine.
    • Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
  • Substitution:
    • The fluorobenzoyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
    • Reagents like sodium methoxide or potassium thiolate are used for these reactions.

Scientific Research Applications

The compound 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

  • Chemistry:
    • It serves as a building block for the synthesis of more complex molecules.
    • Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology:
    • The compound can be used in biological assays to study its effects on various biological targets.
    • It may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery.
  • Medicine:
    • Potential applications in medicinal chemistry include the development of new therapeutic agents.
    • Its structural features suggest it could be explored for activity against neurological disorders or cancer.
  • Industry:
    • The compound can be used in the development of new materials with specific properties.
    • It may also find applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through:

  • Molecular Targets:
    • It may bind to specific receptors or enzymes, altering their activity.
    • Potential targets include neurotransmitter receptors, kinases, or proteases.
  • Pathways Involved:
    • The compound may modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
    • Its effects on these pathways can lead to therapeutic outcomes in diseases like cancer or neurological disorders.

Comparison with Similar Compounds

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3/c1-31-18-6-4-5-17(15-18)9-10-22-27-21(16-26)24(32-22)29-13-11-28(12-14-29)23(30)19-7-2-3-8-20(19)25/h2-10,15H,11-14H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMXXIJDHNAUHI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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